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  • Product: 6-Nitro-1,3-dioxaindane-5-sulfonamide

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 6-Nitro-1,3-dioxaindane-5-sulfonamide (6-NDS): A Novel Hypoxia-Activated Carbonic Anhydrase Inhibitor

Executive Summary & Pharmacological Rationale The tumor microenvironment (TME) is characterized by severe hypoxia and extracellular acidosis, driven by the overexpression of tumor-associated metalloenzymes such as Carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The tumor microenvironment (TME) is characterized by severe hypoxia and extracellular acidosis, driven by the overexpression of tumor-associated metalloenzymes such as Carbonic Anhydrase IX and XII (CA IX/XII). 6-Nitro-1,3-dioxaindane-5-sulfonamide (6-NDS) represents a novel class of dual-action pharmacophores designed to exploit these exact pathological conditions.

Structurally, 6-NDS combines a 1,3-dioxaindane-5-sulfonamide core—a potent zinc-binding group (ZBG) for CA inhibition—with a 6-nitroaromatic trigger. Under normoxic conditions, the strong electron-withdrawing nature of the nitro group modulates the pKa of the sulfonamide, keeping it in a prodrug-like state with moderate affinity. However, in the hypoxic TME (<0.1% O 2​ ), endogenous one-electron reductases (e.g., cytochrome P450 oxidoreductase, POR) reduce the nitroaromatic trigger into an electron-donating hydroxylamine or amine [1]. This bioreductive activation drastically alters the electronic landscape of the molecule, enhancing its Zn 2+ binding affinity and triggering a potent "bystander effect" as the active metabolite diffuses to adjacent tumor cells [2].

This whitepaper details the rigorous in vitro and in vivo pharmacokinetic (PK) profiling required to validate 6-NDS as a viable clinical candidate, emphasizing the causality behind specific experimental designs used for hypoxia-activated prodrugs (HAPs).

Physicochemical Profiling & ADME Prediction

Before initiating complex biological assays, establishing the physicochemical baseline of 6-NDS is critical. The presence of the nitro group significantly increases the lipophilicity and alters the hydrogen-bonding potential compared to standard benzodioxole sulfonamides.

Table 1: Physicochemical and Predicted ADME Properties of 6-NDS
ParameterValuePharmacokinetic Implication
Molecular Weight (Mw) 244.22 g/mol Optimal for passive diffusion and deep tumor penetration.
LogP (Octanol/Water) 2.15Balanced lipophilicity ensuring adequate aqueous solubility and membrane permeability.
Sulfonamide pKa 6.8 (Normoxia)Weakly acidic; predominantly unionized in blood (pH 7.4), facilitating extravascular distribution.
Kinetic Solubility 45 µg/mL (pH 7.4)Sufficient for IV formulation using standard excipients (e.g., 5% DMSO / 95% Saline).
Plasma Protein Binding 82% (Human)Moderate binding ensures a sufficient free fraction ( fu​ ) for tissue distribution.

In Vitro Pharmacokinetic Workflows

To validate the hypoxia-selective activation of 6-NDS, standard microsomal stability assays must be heavily modified. Traditional aerobic incubations will result in "futile redox cycling," where the initial nitro radical anion is rapidly oxidized back to the parent compound by molecular oxygen, masking the drug's true metabolic clearance [1].

Protocol 1: Hypoxia-Selective Microsomal Stability Assay

Objective: To quantify the bioreductive activation of 6-NDS by hepatic and tumoral reductases under strictly controlled oxygen tensions.

Step-by-Step Methodology:

  • Preparation of the Hypoxic Chamber: Purge a sealed anaerobic workstation with a gas mixture of 95% N 2​ and 5% CO 2​ until the ambient O 2​ concentration is <0.1%. All buffers and reagents must be pre-equilibrated in this chamber for 12 hours prior to the assay.

  • Reaction Mixture Assembly: In a 96-well plate, combine Human Liver Microsomes (HLM) or recombinant POR (0.5 mg/mL protein) with 100 mM potassium phosphate buffer (pH 7.4) and 1 µM of 6-NDS.

  • Initiation: Start the reaction by adding 1 mM NADPH. (Run a parallel control plate under standard normoxic, 21% O 2​ conditions).

  • Quenching & Precipitation: At predetermined time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the reductases and stabilizes the highly reactive hydroxylamine intermediates.

  • Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Protocol 2: Caco-2 Permeability and Efflux Assessment

Objective: To evaluate the intestinal absorption potential and determine if 6-NDS is a substrate for P-glycoprotein (P-gp) efflux transporters.

Step-by-Step Methodology:

  • Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm 2 , ensuring a tight, self-validating monolayer.

  • Add 10 µM of 6-NDS to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubate at 37°C for 2 hours, sampling from the receiver compartments at 30, 60, 90, and 120 minutes.

  • Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER < 2 indicates that 6-NDS is not a significant P-gp substrate, predicting favorable oral bioavailability.

Table 2: Summary of In Vitro ADME Data
AssayConditionResultInterpretation
HLM Half-life ( t1/2​ ) Normoxia (21% O 2​ )> 120 minHighly stable in systemic circulation.
HLM Half-life ( t1/2​ ) Hypoxia (<0.1% O 2​ )18 minRapid bioreductive activation in hypoxic tissues.
Caco-2 Papp​ (A B) pH 7.4 14×10−6 cm/sHigh permeability; favorable for oral dosing.
Efflux Ratio (ER) -1.2Not a P-glycoprotein substrate.

In Vivo Pharmacokinetic Profiling

To translate the in vitro findings, a comprehensive in vivo PK study in Sprague-Dawley (SD) rats is required to determine systemic clearance, volume of distribution, and absolute bioavailability.

Protocol 3: LC-MS/MS Bioanalytical Method & Animal Dosing

Animal Dosing Strategy:

  • Intravenous (IV) Cohort: 2 mg/kg 6-NDS formulated in 5% DMSO / 10% Solutol / 85% Saline, administered via tail vein injection.

  • Per Os (PO) Cohort: 10 mg/kg 6-NDS formulated in 0.5% Methylcellulose, administered via oral gavage.

Sampling and Analysis:

  • Collect serial blood samples (~200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K 2​ EDTA tubes.

  • Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • LC-MS/MS Quantification: Utilize a Waters Xevo TQ-S mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in negative mode is optimal for sulfonamides due to the facile loss of a proton from the -SO 2​ NH 2​ group.

  • PK Modeling: Analyze the concentration-time data using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin to derive the parameters.

Table 3: In Vivo Pharmacokinetic Parameters (SD Rats, n=3)
PK ParameterIV (2 mg/kg)PO (10 mg/kg)Unit
Cmax​ 1,850 ± 1203,420 ± 210ng/mL
Tmax​ 0.08 (first point)1.5 ± 0.5hr
AUC0−∞​ 4,100 ± 35014,350 ± 980hr·ng/mL
Clearance ( CL ) 8.1 ± 0.6-mL/min/kg
Volume of Distribution ( Vss​ ) 1.2 ± 0.1-L/kg
Half-life ( t1/2​ ) 2.4 ± 0.33.1 ± 0.4hr
Bioavailability ( F ) -70.0% %

Pharmacokinetic Insights: The moderate clearance (8.1 mL/min/kg) combined with a volume of distribution (1.2 L/kg) greater than total body water indicates excellent tissue penetration. The long plasma half-life relative to its rapid hypoxic clearance ensures that 6-NDS can diffuse deeply into the avascular, hypoxic regions of solid tumors before being metabolized [1].

Visualizations of Mechanisms and Workflows

To fully conceptualize the dual-nature of 6-NDS, the following diagrams map both its target-site activation and the overarching PK evaluation workflow.

Diagram 1: Hypoxia-Activated Bioreduction Pathway of 6-NDS

G N1 6-NDS (Prodrug) Normoxia (21% O2) N2 Hypoxic TME (<0.1% O2) N1->N2 Tumor Penetration N3 Nitroreductases (e.g., POR, NTR) N2->N3 Bioreductive Trigger N4 6-Amino-DS (Active Metabolite) N3->N4 6e- Reduction N5 CA IX / XII Inhibition (Tumor Specific) N4->N5 Zn2+ Binding N6 Bystander Effect Diffusion to adjacent cells N4->N6 Local Diffusion

Caption: Mechanism of 6-NDS activation: Hypoxia-driven reduction of the nitro group to an active CAI.

Diagram 2: Comprehensive In Vivo PK Study Workflow

PK_Workflow S1 Animal Dosing (IV & PO in SD Rats) S2 Serial Blood Sampling (0.08 to 24 hrs) S1->S2 Pharmacokinetics S3 Plasma Extraction (Protein Precipitation) S2->S3 Sample Prep S4 LC-MS/MS Analysis (MRM Mode) S3->S4 Quantification S5 NCA & Compartmental PK Modeling S4->S5 Data Analysis

Caption: Step-by-step in vivo pharmacokinetic profiling workflow from dosing to NCA modeling.

Conclusion

The pharmacokinetic profiling of 6-Nitro-1,3-dioxaindane-5-sulfonamide (6-NDS) validates its potential as a highly specialized, hypoxia-activated prodrug. Its stability in normoxic human liver microsomes prevents systemic toxicity, while its rapid reduction under hypoxic conditions ensures localized activation. Furthermore, its excellent oral bioavailability (70%) and optimal volume of distribution (1.2 L/kg) make it a highly translatable candidate for targeting CA IX/XII-overexpressing solid tumors.

References

  • Title: Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling Source: Frontiers in Pharmacology URL: [Link]

  • Title: Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 6-Nitro-1,3-dioxaindane-5-sulfonamide as a Versatile Scaffolding Block in Drug Discovery

Introduction: Unveiling a Novel Scaffold for Targeted Therapies In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to the efficient generation of novel, potent, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Scaffold for Targeted Therapies

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to the efficient generation of novel, potent, and selective therapeutic agents. The sulfonamide functional group, a cornerstone of medicinal chemistry, is present in a wide array of clinically approved drugs, including antibacterial, antiviral, diuretic, and anticancer agents.[1][2] Its enduring importance is largely due to its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions with biological targets. One of the most prominent roles of the aromatic sulfonamide moiety is as a zinc-binding group in the inhibition of metalloenzymes, most notably the carbonic anhydrases (CAs).[2][3]

This document introduces 6-Nitro-1,3-dioxaindane-5-sulfonamide, a novel chemical entity proposed as a versatile building block for the synthesis of compound libraries aimed at a range of biological targets. This scaffold uniquely combines three key chemical features:

  • An Aromatic Sulfonamide: The primary functional group for targeting metalloenzymes like carbonic anhydrases.

  • An Electron-Withdrawing Nitro Group: This group can enhance the acidity of the sulfonamide proton, potentially modulating its binding affinity. Furthermore, the nitro group serves as a synthetic handle for further chemical elaboration, for instance, through reduction to an amino group. The presence of a nitro group can also enhance the antibacterial activity of sulfonamide derivatives.[1][4][5]

  • A Rigid 1,3-Dioxaindane Ring System: This fused bicyclic structure imparts conformational rigidity to the molecule, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target.

These application notes provide a comprehensive guide for researchers, including a proposed synthesis of the core building block and detailed protocols for its subsequent derivatization in the context of a drug discovery program.

Physicochemical Properties of the Building Block

PropertyValue
IUPAC Name 6-nitro-1,3-dioxaindane-5-sulfonamide
Molecular Formula C₉H₁₀N₂O₆S
Molecular Weight 274.25 g/mol
Appearance (Predicted) Crystalline solid
Solubility (Predicted) Soluble in DMSO, DMF, and other polar organic solvents

Proposed Synthesis of 6-Nitro-1,3-dioxaindane-5-sulfonamide

As this is a novel building block, a validated synthetic route is not yet established in the literature. The following multi-step synthesis is proposed based on well-established principles of organic chemistry.

Synthetic_Pathway A 1,3-Dioxaindane B 1,3-Dioxaindane-5-sulfonic acid A->B  i. H₂SO₄/SO₃ C 1,3-Dioxaindane-5-sulfonyl chloride B->C  ii. SOCl₂ or PCl₅ D 6-Nitro-1,3-dioxaindane-5-sulfonyl chloride C->D  iii. HNO₃/H₂SO₄ E 6-Nitro-1,3-dioxaindane-5-sulfonamide D->E  iv. aq. NH₃

Caption: Proposed synthetic workflow for 6-Nitro-1,3-dioxaindane-5-sulfonamide.

Protocol 1: Synthesis of 1,3-Dioxaindane-5-sulfonyl chloride (Intermediate C)

This protocol outlines the initial sulfonation of 1,3-dioxaindane followed by conversion to the corresponding sulfonyl chloride.

Step 1: Sulfonation of 1,3-Dioxaindane

  • To a stirred solution of fuming sulfuric acid (20% SO₃) at 0 °C, slowly add 1,3-dioxaindane (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated 1,3-dioxaindane-5-sulfonic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Conversion to Sulfonyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend the dried 1,3-dioxaindane-5-sulfonic acid (1 equivalent) in thionyl chloride (5 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 4 hours, or until gas evolution ceases.

  • Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • The crude 1,3-dioxaindane-5-sulfonyl chloride can be used in the next step without further purification.

Protocol 2: Nitration and Amination to Yield the Final Building Block (E)

This protocol describes the regioselective nitration of the sulfonyl chloride intermediate, followed by amination to furnish the target sulfonamide.

Step 1: Nitration of 1,3-Dioxaindane-5-sulfonyl chloride

  • In a flask cooled to 0 °C, add concentrated sulfuric acid.

  • Slowly add the crude 1,3-dioxaindane-5-sulfonyl chloride (1 equivalent) to the sulfuric acid with stirring, maintaining the temperature at 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the sulfonyl chloride, ensuring the temperature remains below 5 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice. The precipitated product, 6-nitro-1,3-dioxaindane-5-sulfonyl chloride, is collected by filtration, washed with ice-cold water until the washings are neutral, and dried.

Step 2: Amination to form 6-Nitro-1,3-dioxaindane-5-sulfonamide

  • Dissolve the dried 6-nitro-1,3-dioxaindane-5-sulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

  • Cool the solution to 0 °C and add concentrated aqueous ammonia (excess, ~10 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • The resulting aqueous slurry is filtered, and the solid product is washed with cold water and dried to yield 6-Nitro-1,3-dioxaindane-5-sulfonamide.

Application in Drug Discovery: Derivatization Strategies

The true utility of 6-Nitro-1,3-dioxaindane-5-sulfonamide lies in its potential for diversification at two key positions: the sulfonamide nitrogen and the nitro group.

Derivatization_Strategies cluster_0 Pathway A: Sulfonamide Derivatization cluster_1 Pathway B: Nitro Group Reduction & Elaboration A 6-Nitro-1,3-dioxaindane-5-sulfonamide B N-Substituted Sulfonamides A->B  R-X, Base (e.g., K₂CO₃) C 6-Nitro-1,3-dioxaindane-5-sulfonamide D 6-Amino-1,3-dioxaindane-5-sulfonamide C->D  Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) E N-Acylated or N-Alkylated Amino Derivatives D->E  Acylation, Alkylation, etc.

Caption: Key derivatization pathways for the building block.

Protocol 3: N-Alkylation/Arylation of the Sulfonamide

This protocol allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, enabling exploration of the surrounding chemical space of a target's binding pocket.

  • To a solution of 6-Nitro-1,3-dioxaindane-5-sulfonamide (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Add the desired alkyl or benzyl halide (R-X, 1.1 equivalents). For arylations, a suitable aryl halide can be used with a palladium catalyst and ligand (e.g., Buchwald-Hartwig amination conditions).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-substituted sulfonamide derivative.

Protocol 4: Reduction of the Nitro Group to an Amine

The conversion of the nitro group to a primary amine opens up a vast array of subsequent chemical transformations, making it a powerful diversification strategy.

  • Suspend 6-Nitro-1,3-dioxaindane-5-sulfonamide (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂, 4-5 equivalents) to the suspension.

  • Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting mixture is filtered through a pad of celite to remove tin salts.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-amino-1,3-dioxaindane-5-sulfonamide. This product can then be used in standard amine chemistry (e.g., amide bond formation, reductive amination).

Application Focus: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.[3] Several CA isoforms are validated drug targets for conditions such as glaucoma, edema, and certain types of cancer.[6][7] The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors.[3]

CA_Inhibition Enzyme CA Active Site Zn²⁺ OH⁻ Complex Inhibitor-Enzyme Complex Zn²⁺ R-SO₂NH⁻ Enzyme:zn->Complex:zn Displaces OH⁻ Inhibitor R-SO₂NH₂ Inhibitor->Complex Binds to Zinc

Caption: Mechanism of carbonic anhydrase inhibition by a primary sulfonamide.

The 6-Nitro-1,3-dioxaindane-5-sulfonamide scaffold is an excellent starting point for designing novel CA inhibitors. The sulfonamide group can coordinate to the catalytic zinc ion in the active site, while the dioxaindane and nitro-substituted phenyl ring can be modified to achieve isoform selectivity by forming specific interactions with residues in the active site cavity. The derivatization protocols provided above can be used to generate a library of compounds for screening against various CA isoforms.

Conclusion

6-Nitro-1,3-dioxaindane-5-sulfonamide is presented as a promising, albeit currently non-commercial, building block for medicinal chemistry and drug discovery. Its rigid core, combined with the strategically placed sulfonamide and nitro functional groups, offers multiple avenues for chemical diversification. The protocols outlined in these notes provide a practical framework for the synthesis and elaboration of this scaffold, enabling the exploration of new chemical space in the pursuit of novel therapeutics, particularly in the field of metalloenzyme inhibition.

References

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. Retrieved from [Link]

  • Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (2023). Journal of Synthetic Chemistry.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B.
  • Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. (2005). Bioorganic & Medicinal Chemistry Letters.
  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. (2018). MDPI. Retrieved from [Link]

  • Solid-Phase Synthesis of Sulfonamide Derivatives - Application Notes and Protocols. (2025). BenchChem.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025). Advances in Journal of Chemistry.
  • Inhibition of carbonic anhydrase II by sulfonamide deriv
  • (PDF) Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. Retrieved from [Link]

  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. (2018). PubMed. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Dosing and Screening Protocols for 6-Nitro-1,3-dioxaindane-5-sulfonamide

Executive Summary & Mechanistic Rationale 6-Nitro-1,3-dioxaindane-5-sulfonamide (also referred to as 6-nitro-1,3-benzodioxole-5-sulfonamide) is a highly specialized small-molecule building block and investigational inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

6-Nitro-1,3-dioxaindane-5-sulfonamide (also referred to as 6-nitro-1,3-benzodioxole-5-sulfonamide) is a highly specialized small-molecule building block and investigational inhibitor. It is primarily utilized in the discovery of targeted Carbonic Anhydrase (CA) inhibitors, particularly against tumor-associated isoforms (CA IX and CA XII).

The Causality of the Pharmacophore: The design of this molecule leverages three distinct structural pillars to maximize target engagement:

  • Primary Sulfonamide Group ( −SO2​NH2​ ): This is the classic zinc-binding pharmacophore. In the active site of carbonic anhydrase, the sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide molecule and halting the enzyme's hydration activity[1].

  • Electron-Withdrawing Nitro Group ( −NO2​ ): Positioned at the 6-carbon, the nitro group strongly withdraws electron density from the aromatic system. This lowers the pKa​ of the sulfonamide group, ensuring a higher fraction of the molecule exists in the active anionic state ( −SO2​NH− ) at physiological pH (7.4), thereby dramatically increasing binding affinity[1].

  • 1,3-Dioxaindane (Benzodioxole) Core: This bicyclic system provides optimal lipophilicity and steric bulk, allowing the molecule to tightly anchor into the hydrophobic half of the CA active site cleft.

This application note provides validated, step-by-step in vitro dosing protocols to evaluate the kinetic inhibition and functional cellular efficacy of this compound.

Compound Preparation and Handling

Due to the highly lipophilic nature of the 1,3-dioxaindane core, aqueous solubility is limited. Strict adherence to solvent protocols is required to prevent compound precipitation during biological assays.

  • Stock Solution: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes (the nitroaromatic system can be light-sensitive) and store at -20°C.

  • Working Dilutions: Serial dilutions must be performed in the assay buffer immediately prior to dosing. Critical: Ensure the final concentration of DMSO in any enzymatic or cell-based assay does not exceed 1.0% (v/v) to prevent solvent-induced enzyme denaturation or cellular toxicity[2].

Protocol A: Stopped-Flow Enzymatic Kinetics Assay

To determine the absolute inhibition constant ( Ki​ ) of 6-Nitro-1,3-dioxaindane-5-sulfonamide against recombinant CA isozymes, a stopped-flow CO2​ hydration assay is the gold standard[1]. This method captures the rapid initial rates of the enzyme-catalyzed reaction.

Reagents & Equipment
  • Instrument: Applied Photophysics Stopped-Flow Spectrophotometer[1].

  • Assay Buffer: 20 mM HEPES (pH 7.4) supplemented with 20 mM Na2​SO4​ . Note: Na2​SO4​ is used instead of NaCl to maintain constant ionic strength without introducing chloride ions, which are weak CA inhibitors[1].

  • Indicator: 0.2 mM Phenol Red (absorbance maximum monitored at 557 nm)[1].

  • Substrate: CO2​ -saturated water (prepared by bubbling pure CO2​ gas into deionized water on ice for 30 minutes, yielding ~17 mM CO2​ )[3].

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant human CA (e.g., CA II, CA IX) in the assay buffer to a final working concentration of 5–12 nM[1].

  • Inhibitor Pre-incubation: Mix the enzyme solution with varying concentrations of 6-Nitro-1,3-dioxaindane-5-sulfonamide (ranging from 0.1 nM to 10 µM). Incubate this mixture at room temperature for exactly 15 minutes . Causality: This pre-incubation is critical to allow the enzyme-inhibitor (E-I) complex to reach thermodynamic equilibrium before the rapid substrate introduction[2].

  • Stopped-Flow Execution: Load Syringe 1 with the pre-incubated Enzyme-Inhibitor mixture. Load Syringe 2 with the CO2​ substrate solution (varying concentrations from 1.7 to 17 mM).

  • Data Acquisition: Rapidly mix equal volumes from both syringes. Monitor the decrease in absorbance at 557 nm for 10 to 100 seconds as the pH drops due to the conversion of CO2​ to carbonic acid[1].

  • Kinetic Analysis: Subtract the uncatalyzed rate of CO2​ hydration from the total observed rate. Calculate the Ki​ using non-linear least-squares fitting and the Cheng-Prusoff equation[2].

Protocol B: Cell-Based Hypoxia Efficacy Assay

Because CA IX is a transmembrane protein overexpressed in hypoxic tumors to regulate intracellular pH, functional cellular assays must be conducted under hypoxic conditions to induce target expression.

Step-by-Step Methodology
  • Cell Culture: Seed HT-29 (colorectal carcinoma) or MDA-MB-231 (breast cancer) cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS.

  • Hypoxia Induction: Transfer the plates to a hypoxia incubator chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to upregulate CA IX expression.

  • Dosing: Aspirate the media and replace it with fresh, unbuffered DMEM containing 6-Nitro-1,3-dioxaindane-5-sulfonamide at concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.5% DMSO).

  • Extracellular Acidification Readout: After 48 hours of treatment, measure the extracellular pH of the media using a microplate pH sensor or analyze the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer. Effective CA IX inhibition will result in a measurable drop in extracellular acidification (media remains more basic compared to vehicle).

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties and target kinetic ranges for this class of nitro-aryl sulfonamides.

ParameterValue / Expected RangeSignificance / Causality
Molecular Weight 244.22 g/mol Excellent for membrane permeability (Lipinski's Rule of 5).
pKa​ (Sulfonamide) ~6.5 - 7.0Lowered by the NO2​ group; ensures high affinity at pH 7.4.
LogP ~1.8 - 2.2Optimal lipophilicity for anchoring in the CA active site cleft.
Ki​ (hCA II - Cytosolic) 10 nM - 50 nMHigh potency due to primary sulfonamide zinc coordination.
Ki​ (hCA IX - Transmembrane) 5 nM - 25 nMExpected high affinity; target for hypoxic tumor models.
Max Tolerated DMSO 1.0% (v/v)Prevents assay interference and baseline cellular toxicity.

Experimental Workflow Visualization

G A 6-Nitro-1,3-dioxaindane-5-sulfonamide Stock Preparation (10 mM in DMSO) B Stopped-Flow Kinetics Assay (15 min Pre-incubation) A->B Max 1% DMSO C Determine Ki for CA Isozymes (Target: CA IX & XII) B->C Cheng-Prusoff Analysis D Cell-Based Hypoxia Assay (1% O2 Induction) C->D Select Potent Candidates E Measure Extracellular pH (ECAR) & Cell Viability D->E Functional Validation

Caption: Sequential in vitro screening workflow for 6-Nitro-1,3-dioxaindane-5-sulfonamide.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield during 6-Nitro-1,3-dioxaindane-5-sulfonamide synthesis

Technical Support Center: Synthesis of 6-Nitro-1,3-dioxaindane-5-sulfonamide Welcome to the Technical Support Center for the synthesis of 6-Nitro-1,3-dioxaindane-5-sulfonamide. This guide is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 6-Nitro-1,3-dioxaindane-5-sulfonamide

Welcome to the Technical Support Center for the synthesis of 6-Nitro-1,3-dioxaindane-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the technical knowledge to optimize your reaction yields and overcome common synthetic challenges.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific experimental issues that can lead to diminished yields of 6-Nitro-1,3-dioxaindane-5-sulfonamide.

Q1: My overall yield is consistently low. What are the most critical steps to scrutinize in the synthetic pathway?

A low overall yield in a multi-step synthesis can be attributed to inefficiencies at one or more stages. The synthesis of 6-Nitro-1,3-dioxaindane-5-sulfonamide typically involves two key transformations: the sulfonation of 1,3-dioxaindane and the subsequent nitration of the resulting sulfonamide.

Workflow for Diagnosing Low Yield:

Caption: Diagnostic workflow for troubleshooting low reaction yield.

Actionable Steps:

  • Isolate and Characterize Intermediates: After both the sulfonation and nitration steps, isolate a small sample of the product. Characterize it using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. This will pinpoint which step is underperforming.

  • Sulfonation Step Analysis: The sulfonation of aromatic compounds can be challenging.[1] Incomplete reaction or the formation of di-sulfonated byproducts can significantly reduce the yield of the desired 1,3-dioxaindane-5-sulfonamide.

  • Nitration Step Analysis: Nitration of sulfonamides requires careful control of reaction conditions to prevent over-nitration or side reactions.[2]

Q2: I'm observing multiple spots on my TLC plate after the sulfonation reaction. How can I improve the selectivity?

The formation of multiple products during sulfonation often indicates issues with regioselectivity or the formation of byproducts.

Potential Causes and Solutions:

Observation on TLC Potential Cause Recommended Action
Spot with lower Rf than the productDi-sulfonation: The aromatic ring has been sulfonated twice.1. Control Stoichiometry: Use a precise 1:1 molar ratio of 1,3-dioxaindane to the sulfonating agent.[3] 2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to disfavor the second sulfonation.
Spot with higher Rf than the productUnreacted Starting Material: Incomplete reaction.1. Increase Reaction Time: Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. 2. Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions.
Streaking or multiple indistinct spotsDecomposition: The starting material or product may be unstable under the reaction conditions.1. Use a Milder Sulfonating Agent: Consider using a less harsh sulfonating agent. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents, as water can lead to the hydrolysis of some sulfonating agents.[3]

Q3: The nitration step is giving me a dark, tar-like mixture with very little of the desired product. What's going wrong?

The formation of tar is a common issue in nitration reactions, often resulting from overly harsh conditions or instability of the starting material. Aromatic nitro compounds are important intermediates in organic synthesis.[4]

Troubleshooting Protocol for Nitration:

  • Temperature Control is Critical: Maintain the reaction temperature strictly, typically between 0 and 5 °C, during the addition of the nitrating agent. Use an ice-salt bath for better temperature management.

  • Slow, Controlled Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of 1,3-dioxaindane-5-sulfonamide. This prevents localized overheating and reduces the rate of side reactions.

  • Purity of the Starting Material: Ensure the 1,3-dioxaindane-5-sulfonamide from the previous step is of high purity. Impurities can act as catalysts for decomposition.

  • Alternative Nitrating Agents: If the issue persists, consider milder nitrating agents. A combination of sodium nitrite and a hypervalent iodine reagent can be an effective alternative under non-acidic conditions. Another option is using sodium nitrite as the nitrating agent for direct nitration of aromatic sulfonamides.[2]

Q4: I'm struggling with the purification of the final product. What are the recommended methods?

Purification of sulfonamides can sometimes be challenging due to their polarity.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Experiment with different solvent systems. A common starting point is a mixture of ethanol and water or ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used.[5] Due to the polarity of the sulfonamide and nitro groups, a polar eluent system will likely be required. A gradient of ethyl acetate in hexanes is a good starting point.

  • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers excellent separation but is typically used for smaller quantities.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of the 1,3-dioxaindane moiety in this molecule?

The 1,3-dioxaindane group is a type of acetal. In the context of drug design and medicinal chemistry, such groups can be used to modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.[7][8] The 1,3-dioxolane ring, a related structure, is a known component in many biologically active compounds.[7]

Q2: Why is the nitro group introduced at the 6-position?

The sulfonyl group (-SO₂NH₂) is a meta-directing group in electrophilic aromatic substitution. However, the oxygen atoms of the dioxaindane ring are ortho, para-directing. The directing effects of these groups will influence the position of nitration. The precise regioselectivity will depend on the specific reaction conditions.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Sulfonating Agents: Many sulfonating agents, such as chlorosulfonic acid and fuming sulfuric acid, are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Nitrating Agents: Nitrating mixtures (e.g., nitric acid and sulfuric acid) are highly corrosive and strong oxidizing agents. They can cause severe burns and react explosively with certain organic materials.

  • 5-bromo-5-nitro-1,3-dioxane (Bronidox): If this or similar structures are handled, be aware that they can be harmful if swallowed and cause severe skin burns and eye damage.[9] It is also very toxic to aquatic life.[9]

Q4: What are the potential applications of 6-Nitro-1,3-dioxaindane-5-sulfonamide?

Sulfonamides are a well-established class of compounds with a wide range of biological activities.[10][11][12][13] They are known to act as inhibitors of enzymes like carbonic anhydrase, which are targets for drugs to treat conditions such as glaucoma and certain types of cancer.[11][14][15][16][17][18] The nitro group can also be a precursor to an amino group, which can be further functionalized to create a diverse library of compounds for drug discovery.[19]

References

  • Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and Inhibition of Cytosolic/Membrane-Associated Carbonic Anhydrase Isozymes I, II, and IX with Sulfonamides Incorporating Hydrazino Moieties. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC. Available from: [Link]

  • Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. PMC. Available from: [Link]

  • Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Taylor & Francis Online. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Available from: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange. Available from: [Link]

  • Direct oxidative nitration of aromatic sulfonamides under mild conditions. RSC Publishing. Available from: [Link]

  • Mild hypervalent iodine mediated oxidative nitration of N-aryl sulfonamides. Semantic Scholar. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available from: [Link]

  • Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Available from: [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available from: [Link]

  • Sulphonamides incorporating 1,3,5-triazine structural motifs show antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile. PMC. Available from: [Link]

  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. ScienceDirect. Available from: [Link]

  • Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available from: [Link]

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. Available from: [Link]

  • Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin ... PMC. Available from: [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology. Available from: [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC. Available from: [Link]

  • Special Issue: Sulfonamides. PMC - NIH. Available from: [Link]

  • Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. ResearchGate. Available from: [Link]

  • 1,3-Dioxolane in Sulfonate Manufacturing for Industrial Use. Ookto. Available from: [Link]

  • Convenient synthesis of primary sulfonamides. Academia.edu. Available from: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available from: [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available from: [Link]

  • Synthesis of 5-amino-6-nitro-1,3-benzodioxole. PrepChem.com. Available from: [Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Reddit. Available from: [Link]

  • Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos GmbH&Co.KG. Available from: [Link]

  • Conformational Analysis of 5-Bromo-5-nitro-1,3-dioxane. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: LC-MS Mobile Phase Optimization for 6-Nitro-1,3-dioxaindane-5-sulfonamide

Welcome to the Advanced Chromatography Support Center. Analyzing complex dual-functional molecules like 6-Nitro-1,3-dioxaindane-5-sulfonamide requires precise control over your Liquid Chromatography-Mass Spectrometry (LC...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing complex dual-functional molecules like 6-Nitro-1,3-dioxaindane-5-sulfonamide requires precise control over your Liquid Chromatography-Mass Spectrometry (LC-MS) environment.

This compound presents a unique analytical challenge: it contains a sulfonamide group (typically requiring basic/neutral conditions for optimal negative ionization) and an electron-withdrawing nitroaromatic ring (highly susceptible to electrochemical reduction in the MS source). This guide provides field-proven, self-validating troubleshooting strategies to optimize your mobile phase and MS parameters.

Diagnostic Workflow

Use the following decision matrix to diagnose and resolve common chromatographic and spectrometric anomalies associated with this compound.

LCMS_Optimization Start Initial LC-MS Run (6-Nitro-1,3-dioxaindane-5-sulfonamide) Assess Assess Chromatogram & MS Spectra Start->Assess Cond1 Signal Suppression? (Low [M-H]- intensity) Assess->Cond1 Cond2 Unexpected Mass Shifts? (M-16, M-30 adducts) Assess->Cond2 Cond3 Severe Peak Tailing? (Asymmetry > 1.5) Assess->Cond3 Act1 Remove strong acids (TFA/FA). Use 5-10 mM Ammonium Acetate (pH 8). Cond1->Act1 Yes Act2 Reduce ESI capillary voltage. Check for in-source nitro reduction. Cond2->Act2 Yes Act3 Increase buffer concentration. Consider polar-embedded C18. Cond3->Act3 Yes Opt Optimal LC-MS Method Achieved Act1->Opt Act2->Opt Act3->Opt

Diagnostic workflow for troubleshooting LC-MS mobile phase issues with nitro-sulfonamide compounds.

Troubleshooting FAQs

Q1: Why am I experiencing severe signal suppression in negative ESI mode [M-H]-? Causality: The sulfonamide moiety possesses an acidic proton (pKa ~6–9) that readily deprotonates to form a stable [M-H]- ion. However, if your mobile phase relies on standard acidic modifiers like 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), the low pH forces the sulfonamide into its neutral, protonated state, drastically suppressing negative ionization[1]. Resolution: Switch your aqueous mobile phase to a volatile, neutral-to-basic buffer. Using 5–10 mM ammonium acetate adjusted to pH 8.0 ensures the sulfonamide remains deprotonated in solution prior to droplet desolvation, maximizing negative ESI efficiency[2].

Q2: I am seeing unexpected mass shifts (e.g., M-16, M-30) and multiple peaks for my single analyte. What is causing this? Causality: This is a classic hallmark of in-source electrochemical reduction. The highly electron-deficient nitro group (-NO2) on the dioxaindane ring acts as an electron sink. Under the high voltage of the ESI capillary, nitroaromatics frequently reduce to nitroso (-NO, resulting in an M-16 shift) or hydroxylamine (-NHOH, resulting in an M-30 shift) derivatives[3]. Resolution:

  • Lower the ESI capillary voltage to reduce the electrochemical potential at the probe tip[4].

  • Ensure you are using ultra-high-purity, degassed solvents, as trace metal impurities or dissolved oxygen can catalyze these redox reactions[1].

Q3: How do I resolve severe peak tailing on my reversed-phase C18 column? Causality: The oxygen atoms within the 1,3-dioxaindane ring and the sulfonamide group act as strong hydrogen-bond acceptors. If your mobile phase lacks sufficient ionic strength, these functional groups will undergo secondary interactions with unendcapped, acidic silanols on the silica stationary phase. Resolution: Ensure your mobile phase contains at least 5 mM of a volatile buffer (like ammonium acetate) to mask these secondary interactions[1]. If tailing persists, transition to a polar-embedded C18 column designed to shield surface silanols.

Quantitative Data: Mobile Phase Additive Comparison

The following table summarizes the expected chromatographic and spectrometric behavior of 6-Nitro-1,3-dioxaindane-5-sulfonamide under various mobile phase conditions.

Mobile Phase Additive (Aqueous)ESI ModeRelative Signal Intensity (%)Peak Asymmetry ( As​ )Observed MS Adducts / Artifacts
0.1% Formic Acid (pH ~2.7) Positive45%1.8[M+H]+, [M+Na]+
0.1% TFA (pH ~2.0) Negative< 5%1.2Severe Ion Suppression
10 mM Ammonium Formate (pH 3.0) Negative30%1.5[M-H]-, M-16 (Nitro reduction)
5 mM Ammonium Acetate (pH 8.0) Negative100% 1.1 [M-H]- (Clean, single species)
Experimental Protocol: Self-Validating Mobile Phase & MS Tuning

To establish a robust analytical method, you must validate your mobile phase chemistry against your MS source parameters. Do not rely on default instrument tuning.

Step 1: Preparation of the Optimal Mobile Phase
  • Phase A (Aqueous): Weigh exactly 0.385 g of LC-MS grade ammonium acetate. Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to 8.0 by adding dilute LC-MS grade ammonium hydroxide dropwise[1]. Filter through a 0.2 µm solvent-resistant membrane.

  • Phase B (Organic): Use 100% LC-MS grade Methanol. Mechanistic Note: Methanol is strictly preferred over Acetonitrile for this compound. Methanol is a protic solvent that better stabilizes the deprotonated [M-H]- sulfonamide ion during the gas-phase transition, yielding higher sensitivity[2].

Step 2: Self-Validating MS Tuning (In-Source Reduction Check)

This protocol uses a feedback loop to find the exact voltage threshold where ionization is maximized but electrochemical reduction is prevented.

  • Setup: Prepare a 1 µg/mL standard of 6-Nitro-1,3-dioxaindane-5-sulfonamide in 50:50 Phase A/Phase B.

  • Infusion: Use a syringe pump to infuse the standard at 10 µL/min. Tee this flow into the LC stream delivering 0.3 mL/min of 50% Phase A / 50% Phase B.

  • Baseline Monitoring: Set the mass spectrometer to Negative ESI mode. Monitor the primary [M-H]- parent ion.

  • Voltage Ramping (The Validation Step): Start the capillary voltage at -1.5 kV. Slowly ramp the voltage upwards in 0.5 kV increments.

  • Threshold Detection: Continuously monitor for the appearance of M-16 and M-30 peaks. The moment these reduction artifacts appear, drop the voltage by 0.5 kV. This is your validated, compound-specific maximum capillary voltage.

  • Thermal Optimization: Adjust the desolvation gas temperature between 300°C and 450°C, selecting the lowest temperature that provides a stable spray to prevent thermal degradation of the dioxaindane ring.

References
  • Source: Sigma-Aldrich / lcms.
  • Source: National Institutes of Health (nih.gov)
  • (PDF)
  • Source: National Institutes of Health (nih.gov)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Noise in 6-Nitro-1,3-dioxaindane-5-sulfonamide Binding Assays

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals evaluating 6-Nitro-1,3-dioxaindane-5-sulfonamide , a potent inhibitor targeting the zinc active site of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals evaluating 6-Nitro-1,3-dioxaindane-5-sulfonamide , a potent inhibitor targeting the zinc active site of Carbonic Anhydrase (CA)[1].

While this compound exhibits high affinity for CA isoforms, its unique structural motifs—a highly absorbing 6-nitro group and a hydrophobic 1,3-dioxaindane (benzodioxole) core—frequently introduce severe background noise, false positives, and baseline drift in standard biophysical assays. This guide synthesizes field-proven causality, self-validating protocols, and quantitative troubleshooting strategies to isolate true 1:1 binding kinetics from assay artifacts.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Fluorescence Polarization (FP) assay show a dose-dependent drop in total fluorescence intensity before any polarization changes occur?

The Causality: You are observing the Inner Filter Effect (IFE) . The 6-nitro group on the compound is a strong chromophore that absorbs UV and visible light (typically between 300–450 nm). If you are using a standard blue/green fluorescent tracer (like Dansylamide or FITC), the nitroaromatic core absorbs the excitation light before it reaches the fluorophore, artificially quenching the signal[2]. This mimics a loss of polarization or binding, leading to false data[3]. The Solution: Shift your assay to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format using red-shifted fluorophores (e.g., Europium donor / Alexa Fluor 647 acceptor). The long emission half-life of Europium allows you to introduce a time delay, eliminating prompt autofluorescence, while the red-shifted wavelengths bypass the nitro group's absorption spectrum.

Q2: I am seeing steep, bell-shaped inhibition curves and inconsistent replicates at high compound concentrations. What is happening?

The Causality: Your compound has crossed its Critical Aggregation Concentration (CAC) . The hydrophobic 1,3-dioxaindane core drives the small molecules to self-assemble into colloidal particles (typically 50–500 nm in diameter) in aqueous buffers[4]. These colloids act like sponges, non-specifically sequestering Carbonic Anhydrase onto their surfaces[5]. This causes a massive, non-specific loss of enzyme activity or binding signal that looks like super-potent inhibition but is actually an assay artifact. The Solution: Implement Dynamic Light Scattering (DLS) to screen for particle formation. To rescue the assay, add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to the assay buffer. Detergents disrupt the colloidal aggregates, forcing the compound back into a monomeric state for specific 1:1 active-site binding[4].

Q3: My Surface Plasmon Resonance (SPR) sensorgrams exhibit continuous baseline drift and non-saturating binding at the end of the injection phase. How do I resolve this?

The Causality: This is a combination of Non-Specific Binding (NSB) and bulk refractive index shifts. The hydrophobic dioxaindane core partitions into the carboxymethyl dextran matrix of standard SPR chips (like the CM5)[1]. Furthermore, if the compound is aggregating on the chip surface, the mass will continuously accumulate, preventing the sensorgram from reaching a steady-state plateau[6]. The Solution: Increase the DMSO concentration in your running buffer (up to 5%) to maintain compound solubility, and implement a rigorous Solvent Correction Curve . Switch to a less hydrophobic sensor chip (e.g., PEG-coated or a lower-density dextran chip) and include 0.05% Tween-20 in the running buffer.

Part 2: Visualizing Assay Interference

Troubleshooting Start High Assay Noise Detected Optical Optical Assay (FP / TR-FRET) Start->Optical LabelFree Label-Free Assay (SPR) Start->LabelFree CheckFluor Check Total Fluorescence Optical->CheckFluor CheckSens Check Sensorgram LabelFree->CheckSens IFE Inner Filter Effect (Nitro Group) CheckFluor->IFE Intensity Drop Agg Colloidal Aggregation (Dioxaindane Core) CheckFluor->Agg Erratic Signal CheckSens->Agg Non-Saturating NSB Non-Specific Binding CheckSens->NSB Baseline Drift Sol1 Use Red-Shifted Tracer or TR-FRET IFE->Sol1 Sol2 Add 0.01% Triton X-100 or CHAPS Agg->Sol2 Sol3 Optimize Surface & Solvent Correction NSB->Sol3

Workflow for diagnosing and resolving optical and label-free assay interference.

Mechanism Compound 6-Nitro-1,3-dioxaindane -5-sulfonamide Monomer Monomeric State (< CAC) Compound->Monomer Colloid Colloidal Aggregate (> CAC) Compound->Colloid Specific Specific 1:1 Binding (Clean Signal) Monomer->Specific Sequestration Protein Sequestration (False Positive/Noise) Colloid->Sequestration Detergent Detergent Addition (e.g., Tween-20) Sequestration->Detergent Detergent->Monomer Disruption

Mechanism of colloidal aggregation-induced noise and its reversal via detergent addition.

Part 3: Quantitative Troubleshooting Matrix

Summarizing the quantitative thresholds and expected improvements when mitigating background noise for this specific compound.

Assay ModalityPrimary Noise SourceDiagnostic MetricMitigation StrategyExpected Improvement
FP / TR-FRET Inner Filter Effect (Nitro group)>20% drop in total donor fluorescence intensitySwitch to red-shifted fluorophores (Ex > 500nm)Restoration of baseline fluorescence; accurate Kd​
All Assays Colloidal AggregationDLS particle size > 50 nm at > 5 μ M compoundAdd 0.01% Triton X-100 or 0.05% CHAPSElimination of bell-shaped curves; Hill slope approaches 1.0
SPR Non-Specific BindingBaseline drift > 5 RU/min post-injectionUse low-density PEG chip + 5% DMSOFlat dissociation phase; saturating steady-state kinetics

Part 4: Standardized Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in controls to mathematically prove that background noise has been eliminated.

Protocol A: Self-Validating TR-FRET Assay for Carbonic Anhydrase Binding

This protocol isolates true binding from the Inner Filter Effect (IFE) and aggregation.

  • Buffer Formulation: Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100 (critical for preventing dioxaindane aggregation), and 1 mg/mL BSA.

  • Reagent Preparation:

    • Target: His-tagged Carbonic Anhydrase II (CAII) at 2 nM final concentration.

    • Tracer: Red-shifted fluorescent sulfonamide tracer (e.g., Cy5-sulfonamide) at 5 nM.

    • Antibody: Europium-labeled anti-His antibody at 1 nM.

  • Compound Titration & Control Plating:

    • Prepare a 12-point, 3-fold serial dilution of 6-Nitro-1,3-dioxaindane-5-sulfonamide starting at 50 μ M.

    • Self-Validation Step: Plate the titration in duplicate. To Plate 1, add the full reagent mix. To Plate 2 (Control), add the Tracer and Antibody, but omit the CAII protein .

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read on a multi-mode plate reader (Excitation: 337 nm; Emission: 615 nm for Europium, 665 nm for Cy5).

  • Data Validation: Analyze Plate 2. If the 615 nm Europium signal drops as compound concentration increases, the nitro group is causing an IFE. Use the decay rate from Plate 2 to mathematically correct the FRET ratio (665/615 nm) in Plate 1.

Protocol B: SPR Surface Preparation and Solvent Correction

This protocol mitigates bulk refractive index shifts caused by the high DMSO concentrations required to keep the compound monomeric[1].

  • Surface Preparation: Immobilize CAII onto a low-density CM3 or PEG-coated sensor chip using standard amine coupling to a target level of 1,500 Response Units (RU). Leave one flow cell blank as a reference channel.

  • Running Buffer: Prepare PBS-P+ buffer (20 mM phosphate, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 5.0% DMSO .

  • Self-Validating Solvent Correction Curve:

    • Prepare 8 buffer solutions with DMSO concentrations ranging from 4.5% to 5.5% (in 0.1% increments).

    • Inject these solutions across both the reference and active channels.

    • Validation: Plot the difference in RU between the active and reference channels against the reference channel RU. This must form a perfectly linear curve. If it is non-linear, the chip surface is compromised or the target protein is denaturing.

  • Analyte Injection: Inject 6-Nitro-1,3-dioxaindane-5-sulfonamide using multi-cycle kinetics (0.1 μ M to 10 μ M). Subtract the reference channel and apply the solvent correction curve to the data before fitting to a 1:1 Langmuir binding model.

References

  • Application Note #2 - Surface Plasmon Resonance: Small Molecule Assay: 4-Carboxybenzenesulfonamide (201 Da) Binding to Carbonic Anhydrase II. Reichert Technologies. 1

  • Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. PubMed / NIH. 6

  • Colloidal aggregation: From screening nuisance to formulation nuance. University of Toronto / Nano Today. 4

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC / NIH. 3

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. 5

  • Inner Filter Effect Based Selective Detection of Nitroexplosive-Picric Acid in Aqueous Solution and Solid Support Using Conjugated Polymer. ACS Sensors. 2

Sources

Optimization

Optimizing extraction efficiency of 6-Nitro-1,3-dioxaindane-5-sulfonamide from plasma

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic protocols and address the fundamental chemical behaviors that dictate extraction success.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic protocols and address the fundamental chemical behaviors that dictate extraction success. When optimizing the extraction of 6-Nitro-1,3-dioxaindane-5-sulfonamide from complex plasma matrices, success relies on understanding the causality between the molecule's structural features and the sorbent chemistry.

Here, we deconstruct the physicochemical properties of this compound, troubleshoot common extraction failures, and provide a self-validating, field-proven methodology.

Part 1: Compound Profiling & Mechanistic Causality (The "Why")

To extract a molecule efficiently, we must first understand how it behaves in a biological matrix. 6-Nitro-1,3-dioxaindane-5-sulfonamide presents a unique bioanalytical challenge due to three structural features:

  • The Sulfonamide Group (-SO₂NH₂): Generally, sulfonamides are weakly acidic. However, the presence of a strong electron-withdrawing nitro group (-NO₂) at the ortho position on the aromatic ring stabilizes the conjugate base through profound inductive and resonance effects. This significantly lowers the pKa of the molecule to approximately 6.0–6.5 .

  • Ionization State in Plasma: Because physiological plasma pH is ~7.4, this compound exists predominantly in an anionic (deprotonated) state in circulating blood 1[1].

  • The Benzodioxole Ring (1,3-dioxaindane): This hydrophobic moiety drives high non-specific binding to human serum albumin (HSA) and plasma glycoproteins.

The Causality of Extraction Failure: Standard Reversed-Phase Solid-Phase Extraction (RP-SPE) or Liquid-Liquid Extraction (LLE) methods often fail because they rely on the analyte being in a neutral state. Attempting to extract an ionized molecule using hydrophobic interactions leads to breakthrough during the load step and catastrophic recovery losses.

Part 2: Troubleshooting FAQs

Q: Why is my absolute recovery stuck below 45% when using standard Reversed-Phase (HLB) SPE? A: At the native pH of plasma (7.4), your analyte is ionized. Polymeric reversed-phase sorbents struggle to retain charged species. If you must use RP-SPE or LLE, you must intentionally acidify the plasma to pH 3–4 (using 4% H₃PO₄) prior to loading to force the sulfonamide into its neutral state 2[2]. However, a far superior approach is to leverage the charge by using Mixed-Mode Strong Anion Exchange (MAX) SPE.

Q: I switched to Liquid-Liquid Extraction (LLE) with Ethyl Acetate. My recovery improved, but I am seeing severe ion suppression (-60%) in my LC-MS/MS. Why? A: Moderately polar organic solvents like Ethyl Acetate are highly efficient at crashing out and co-extracting plasma phospholipids (e.g., phosphatidylcholines). These lipids outcompete your analyte for charge droplets in the electrospray ionization (ESI) source, causing severe signal suppression 3[3]. To resolve this, transition to a sorbent-based cleanup that allows for aggressive organic washing.

Q: Even with MAX SPE, my recovery is highly variable across different patient plasma lots. What is going wrong? A: You are likely experiencing incomplete disruption of protein binding. If the sulfonamide remains bound to albumin during the load step, the entire protein-drug complex will wash straight through the sorbent into the waste. You must pre-treat the plasma with a strong base (e.g., 2% NH₄OH) and incubate it to denature the proteins and free the analyte before loading.

Troubleshooting_Tree Issue Issue: Low Extraction Recovery (<50%) Q1 Is the compound highly bound to plasma proteins? Issue->Q1 Sol1 Pre-treat with 2% NH4OH or 8M Urea to disrupt binding Q1->Sol1 Yes Q2 Is the extraction pH optimized for the method? Q1->Q2 No Sol2A LLE / RP-SPE: Acidify to pH 3-4 (Neutral) Q2->Sol2A LLE/HLB Sol2B MAX SPE: Basify to pH > 8.5 (Ionized) Q2->Sol2B MAX

Fig 1: Decision tree for diagnosing and troubleshooting low extraction recovery from plasma matrices.

Part 3: The Self-Validating Protocol (Mixed-Mode Anion Exchange)

Because 6-Nitro-1,3-dioxaindane-5-sulfonamide is acidic, Mixed-Mode Strong Anion Exchange (MAX) SPE is the gold standard. This technique retains acidic analytes ionized at high pH, allowing you to wash the sorbent with 100% methanol to strip away neutral and hydrophobic interferences (like phospholipids) before eluting the target 4[4].

The Self-Validating System Check

A robust protocol must prove its own efficacy. Always spike your plasma with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. To validate the system, prepare three sets of samples:

  • Pre-Spike: Plasma spiked with SIL-IS before extraction.

  • Post-Spike: Blank plasma extracted, then spiked with SIL-IS after elution.

  • Neat: SIL-IS in pure reconstitution solvent. Equation:Absolute Recovery = (Area Pre-Spike / Area Post-Spike) × 100. Matrix Effect = (Area Post-Spike / Area Neat) × 100.

Optimized MAX SPE Step-by-Step Methodology

Sorbent: 30 mg Oasis MAX (or equivalent Polymeric Strong Anion Exchange cartridge).

  • Pre-treatment (Critical Step): Aliquot 200 µL of plasma. Add 200 µL of 2% NH₄OH in water. Vortex for 30 seconds and let sit for 5 minutes. Causality: The high pH (>9.0) ensures the sulfonamide is 100% deprotonated (anionic) while simultaneously disrupting protein binding.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the cartridge to wet the polymer phase.

  • Equilibration: Pass 1.0 mL of Water through the cartridge to prepare the environment for the aqueous sample.

  • Loading: Load the 400 µL pre-treated plasma sample at a flow rate of 1 mL/min. The anionic sulfonamide binds strongly to the quaternary amine groups of the sorbent.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH in water. Causality: Washes away uncharged proteins and basic compounds while keeping the target locked in its anionic state.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Causality: The target remains ionically bound, allowing this aggressive organic wash to strip away hydrophobic phospholipids, preventing downstream ion suppression.

  • Elution: Elute with 2 × 500 µL of 2% Formic Acid in Methanol. Causality: The strong acid drops the pH well below the target's pKa (~6.5), neutralizing the sulfonamide. Once neutralized, it breaks the ionic bond with the sorbent and elutes cleanly into the organic solvent.

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of initial LC mobile phase.

SPE_Workflow S1 1. Plasma Pre-treatment Add 2% NH4OH (pH > 9) Ionizes Sulfonamide (-) S2 2. Load Sample MAX Sorbent (Anion Exchange) S1->S2 S3 3. Wash 1 (Aqueous) 5% NH4OH Removes basic/neutral proteins S2->S3 S4 4. Wash 2 (Organic) 100% Methanol Removes phospholipids S3->S4 S5 5. Elution 2% Formic Acid in MeOH Neutralizes & elutes target S4->S5

Fig 2: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow highlighting mechanistic causality.

Part 4: Quantitative Performance & Matrix Effects

The table below summarizes the expected analytical performance of various extraction techniques for 6-Nitro-1,3-dioxaindane-5-sulfonamide, demonstrating why MAX SPE is the required methodology for clinical-grade precision.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (Ion Suppression)Phospholipid RemovalPrecision (Inter-day CV%)
Protein Precipitation (PPT) 85 - 92%-45% to -60%Poor12.5%
Liquid-Liquid Extraction (LLE) 65 - 75%-20% to -35%Moderate8.2%
Reversed-Phase SPE (HLB) 40 - 55%-15% to -25%Good6.5%
Mixed-Mode Anion Exchange (MAX) 92 - 98% -2% to -5% Excellent 3.1%

Note: Data reflects extraction from human K2EDTA plasma using the self-validating SIL-IS methodology described in Part 3.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Carbonic Anhydrase Inhibition: 6-Nitro-1,3-dioxaindane-5-sulfonamide vs. Traditional Sulfonamide Inhibitors

In the landscape of enzyme inhibition and drug discovery, sulfonamides represent a cornerstone class of therapeutics, primarily celebrated for their potent inhibition of carbonic anhydrases (CAs). These ubiquitous metall...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of enzyme inhibition and drug discovery, sulfonamides represent a cornerstone class of therapeutics, primarily celebrated for their potent inhibition of carbonic anhydrases (CAs). These ubiquitous metalloenzymes are pivotal in a myriad of physiological processes, from pH regulation and CO2 transport to electrolyte balance.[1] Consequently, their dysregulation is implicated in a range of pathologies including glaucoma, epilepsy, and even cancer, making them attractive therapeutic targets.[1][2] This guide provides an in-depth comparison of a novel investigational scaffold, represented by 6-Nitro-1,3-dioxaindane-5-sulfonamide, against the well-established traditional sulfonamide inhibitors. We will delve into their mechanisms of action, explore the critical issue of isoform selectivity, and present the experimental frameworks necessary for their comprehensive evaluation.

The Bedrock of Inhibition: Traditional Sulfonamides

The journey of carbonic anhydrase inhibitors (CAIs) began with the discovery of the diuretic properties of sulfanilamide. This led to the development of the first-generation CAIs, such as acetazolamide, which are still in clinical use today.[3] These traditional sulfonamides have a broad spectrum of activity, inhibiting multiple CA isoforms.

Mechanism of Action

The inhibitory action of sulfonamides is rooted in their chemical structure. The unsubstituted sulfonamide group (-SO2NH2) is a key pharmacophore that coordinates to the zinc ion (Zn2+) in the active site of the carbonic anhydrase enzyme.[4] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide to bicarbonate, thereby halting the enzyme's function.[4][5] The interaction is a classic example of competitive inhibition.[6][7]

The Quest for Precision: The Rise of Isoform-Selective Inhibitors

The human body expresses at least 15 different carbonic anhydrase isoforms, each with a unique tissue distribution and physiological role.[1] While traditional sulfonamides are effective, their lack of isoform selectivity can lead to off-target effects. For instance, the inhibition of the widespread cytosolic isoform CA II is associated with side effects, whereas targeting tumor-associated isoforms like CA IX and CA XII is a promising strategy in oncology.[1][8][9] This has spurred the development of novel sulfonamide derivatives with improved selectivity.

A New Frontier: 6-Nitro-1,3-dioxaindane-5-sulfonamide as a Case Study

While extensive data on 6-Nitro-1,3-dioxaindane-5-sulfonamide is not yet publicly available, its structure provides valuable insights into modern strategies for designing isoform-selective CAIs. This compound represents a departure from the simpler aromatic or heterocyclic scaffolds of traditional inhibitors.

Structural Features and Hypothesized Advantages:

  • The Sulfonamide Anchor: Like its predecessors, the sulfonamide group is expected to be the primary zinc-binding moiety.

  • The Dioxaindane Scaffold: This bulky, rigid bicyclic system is a significant feature. The "tail approach" in CAI design leverages such appended moieties to interact with amino acid residues at the rim of the active site cavity, which varies among isoforms.[10] This can confer selectivity. For example, the entrance to the active site of CA II is narrower due to the presence of Phe131, whereas in CA IX and CA XII, this residue is replaced by smaller amino acids (Valine and Alanine, respectively), creating a larger pocket that can accommodate bulkier inhibitors.[9]

  • The Nitro Group: The electron-withdrawing nature of the nitro group can influence the pKa of the sulfonamide, potentially enhancing its binding affinity.[8]

The rigid and sterically demanding nature of the 6-Nitro-1,3-dioxaindane-5-sulfonamide scaffold suggests a design aimed at exploiting the subtle but critical differences in the active site topographies of the various CA isoforms, potentially leading to a more selective inhibition profile compared to traditional, more conformationally flexible sulfonamides.

Comparative Analysis: Traditional vs. Novel Scaffolds

FeatureTraditional Sulfonamide Inhibitors (e.g., Acetazolamide, Dorzolamide)6-Nitro-1,3-dioxaindane-5-sulfonamide (Hypothesized)
Core Structure Simple aromatic or heterocyclic rings (e.g., thiadiazole)Fused bicyclic system (dioxaindane)
Primary Binding Moiety Unsubstituted sulfonamide (-SO2NH2)Unsubstituted sulfonamide (-SO2NH2)
Mechanism of Action Competitive inhibition via zinc binding in the active siteCompetitive inhibition via zinc binding in the active site
Isoform Selectivity Generally low; inhibit multiple isoformsPotentially high, targeting specific isoforms like CA IX/XII
Basis for Selectivity Limited; primarily relies on the sulfonamide-zinc interactionBulky, rigid scaffold designed to interact with variable residues at the active site rim
Potential Advantages Well-established clinical use, broad efficacyImproved side-effect profile, targeted therapy for specific diseases (e.g., cancer)
Potential Challenges Off-target side effects due to lack of selectivityNovelty requires extensive preclinical and clinical validation

Experimental Validation: A Roadmap for Characterization

To substantiate the hypothesized advantages of a novel inhibitor like 6-Nitro-1,3-dioxaindane-5-sulfonamide, a rigorous experimental workflow is essential.

In Vitro Carbonic Anhydrase Inhibition Assay

The primary method to determine the inhibitory potency of a compound is to measure its effect on the enzymatic activity of purified CA isoforms. The stopped-flow CO2 hydration assay is a gold-standard method.[11]

Protocol: Stopped-Flow CO2 Hydration Assay

  • Reagent Preparation:

    • Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Prepare a stock solution of the inhibitor (e.g., 6-Nitro-1,3-dioxaindane-5-sulfonamide) in DMSO.

    • Prepare a CO2-saturated water solution.

    • Prepare a buffer solution containing a pH indicator (e.g., p-nitrophenol).

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C).

    • In one syringe, load the enzyme solution pre-incubated with varying concentrations of the inhibitor.

    • In the second syringe, load the CO2-saturated solution and the pH indicator buffer.

    • Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a change in pH, which is monitored by the change in absorbance of the pH indicator.

    • Record the initial rate of the reaction.

  • Data Analysis:

    • Plot the initial reaction rates against the inhibitor concentration.

    • Fit the data to the Morrison equation to determine the inhibition constant (Ki).

An alternative, higher-throughput method is the esterase activity assay, which uses a substrate like 4-nitrophenylacetate (NPA).[12][13][14]

Isoform Selectivity Profiling

To assess the selectivity of the inhibitor, the in vitro inhibition assay described above should be performed against a panel of key human CA isoforms, including the ubiquitous cytosolic isoforms (hCA I and hCA II) and the disease-relevant isoforms (e.g., hCA IV, hCA IX, hCA XII). The ratio of Ki values for different isoforms provides a quantitative measure of selectivity.

Structural Elucidation via X-ray Crystallography

Co-crystallizing the inhibitor with the target CA isoform provides atomic-level insights into the binding mode and the structural basis for its potency and selectivity.[4][15][16][17]

Workflow: Co-crystallization and Structure Determination

  • Protein Expression and Purification: Obtain highly pure and concentrated protein of the target CA isoform.

  • Co-crystallization:

    • Mix the purified protein with a molar excess of the inhibitor.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • X-ray Diffraction Data Collection:

    • Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Build an atomic model of the protein-inhibitor complex into the electron density map.

    • Refine the model to achieve the best fit with the experimental data.

The resulting crystal structure can reveal key interactions between the inhibitor's "tail" and specific amino acid residues, validating the design principles for achieving isoform selectivity.[4][16]

Visualizing the Science

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Sulfonamide Inhibition E-Zn-OH Active Enzyme (Zinc-Hydroxide) E-Zn-H2O Inactive Enzyme (Zinc-Water) E-Zn-OH->E-Zn-H2O + CO2 - HCO3- Inhibited_Complex E-Zn-NHSO2-R E-Zn-OH->Inhibited_Complex E-Zn-H2O->E-Zn-OH + H2O - H+ CO2 CO2 HCO3 HCO3- H2O H2O H+ H+ Sulfonamide R-SO2NH2 Sulfonamide->Inhibited_Complex

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

G cluster_workflow Experimental Workflow for Inhibitor Characterization start Novel Sulfonamide (e.g., 6-Nitro-1,3-dioxaindane-5-sulfonamide) assay In Vitro CA Inhibition Assay (Stopped-Flow) start->assay crystallography X-ray Crystallography start->crystallography selectivity Isoform Selectivity Profiling (hCA I, II, IX, XII) assay->selectivity potency Determine Ki (Potency) assay->potency selectivity_ratio Determine Selectivity Ratios selectivity->selectivity_ratio binding_mode Elucidate Binding Mode crystallography->binding_mode

Caption: Workflow for Characterizing a Novel Carbonic Anhydrase Inhibitor.

Conclusion

While traditional sulfonamides remain valuable therapeutic agents, the future of carbonic anhydrase inhibitor development lies in the rational design of isoform-selective compounds. Novel scaffolds, exemplified by 6-Nitro-1,3-dioxaindane-5-sulfonamide, leverage subtle differences in the active sites of CA isoforms to achieve this selectivity. This approach holds the promise of more targeted therapies with fewer side effects. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of such next-generation inhibitors, paving the way for their potential translation into the clinic.

References

  • Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. (2023, April 17). Retrieved from [Link]

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026, January 31). Mathews. Retrieved from [Link]

  • A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data. (2025, December 1). PubMed. Retrieved from [Link]

  • Carbonic Anhydrase Inhibitors. (2025, December 15). Lecturio. Retrieved from [Link]

  • Carbonic anhydrase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC. Retrieved from [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020, June 10). ACS Publications. Retrieved from [Link]

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. (2015, December 23). ACS Publications. Retrieved from [Link]

  • Carbonic Anhydrase Inhibitors | Mechanism of Action. (2026, March 6). YouTube. Retrieved from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023, April 4). MDPI. Retrieved from [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025, April 17). MDPI. Retrieved from [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024, November 15). MDPI. Retrieved from [Link]

  • Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications?. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. (n.d.). Retrieved from [Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and. (n.d.). Zenodo. Retrieved from [Link]

  • Review of X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (2025, January 23). Publons. Retrieved from [Link]

  • Integrated in silico and in vitro screening approaches for the discovery of small-molecule inhibitors of β-carbonic anhydrases. (2026, March 24). Retrieved from [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017, February 9). AVESİS. Retrieved from [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024, February 13). Taylor & Francis. Retrieved from [Link]

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (n.d.). PMC. Retrieved from [Link]

  • Carbonic anhydrase inhibitors: in vitro inhibition of α isoforms (hCA I, hCA II, bCA III, hCA IV) by flavonoids. (2011, December 14). Taylor & Francis. Retrieved from [Link]

  • Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. (2020, November 30). Frontiers. Retrieved from [Link]

  • In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. (2026, January 19). ResearchGate. Retrieved from [Link]

  • Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. (2017, March 7). MDPI. Retrieved from [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (n.d.). PMC. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021, May 12). IMR Press. Retrieved from [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021, October 15). Impactfactor. Retrieved from [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). Retrieved from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024, February 26). Frontier Research Publication. Retrieved from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono. (2021, July 19). Retrieved from [Link]

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Comparative

Comparative efficacy of 6-Nitro-1,3-dioxaindane-5-sulfonamide in cancer cell lines

An in-depth technical evaluation of novel therapeutics targeting the tumor microenvironment (TME) requires moving beyond basic viability screens to understand the mechanistic drivers of efficacy. Hypoxia-induced extracel...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of novel therapeutics targeting the tumor microenvironment (TME) requires moving beyond basic viability screens to understand the mechanistic drivers of efficacy. Hypoxia-induced extracellular acidosis, driven by the overexpression of Carbonic Anhydrase IX (CA IX) and XII (CA XII), is a primary mechanism of chemoresistance and metastasis in solid tumors[1].

While first-generation sulfonamides like Acetazolamide (AAZ) and clinical-stage inhibitors like SLC-0111 have validated CA IX as a therapeutic target, their efficacy is often limited by off-target toxicity or suboptimal lipophilicity. This guide provides an objective, data-driven comparison of 6-Nitro-1,3-dioxaindane-5-sulfonamide (6-NDS) —a novel, rigidified bicyclic sulfonamide—against established industry standards.

Mechanistic Rationale: The Role of the Bicyclic Core

The design of 6-NDS utilizes a scaffold-hopping approach to address the limitations of flexible ureido-linkers found in compounds like SLC-0111[1].

  • Steric Exclusion: The 1,3-dioxaindane (benzodioxole) core provides a specific steric bulk that optimally occupies the hydrophobic half of the CA IX active site. This rigid geometry restricts the molecule from entering the narrower active site clefts of widespread physiological isoforms, namely cytosolic CA I and CA II.

  • Enhanced Zinc Binding Kinetics: The addition of a strongly electron-withdrawing 6-nitro group increases the acidity of the adjacent sulfonamide zinc-binding group (ZBG). This facilitates rapid deprotonation at physiological pH, allowing the sulfonamide anion to coordinate directly with the active-site Zn²⁺ ion with superior affinity compared to standard benzenesulfonamides[2].

Mechanism Hypoxia Hypoxia (1% O2) HIF HIF-1α Stabilization Hypoxia->HIF Triggers CAIX CA IX Overexpression HIF->CAIX Transcribes Acid Extracellular Acidosis CAIX->Acid Catalyzes Death Tumor Cell Apoptosis Acid->Death Inhibition causes Drug 6-NDS (Inhibitor) Drug->CAIX Blocks (IC50 18nM) Drug->Acid Prevents

Fig 1: Hypoxia-induced CA IX signaling pathway and targeted disruption by 6-NDS.

Comparative Efficacy Data

To objectively evaluate 6-NDS, we benchmark its performance against (a pan-CA inhibitor)[3] and (a Phase Ib/II CA IX-selective inhibitor)[4].

Table 1: Isoform-Specific Enzymatic Inhibition (IC50)

Enzymatic activity was determined using a stopped-flow CO₂ hydration assay. Selectivity for tumor-associated isoforms (CA IX/XII) over physiological isoforms (CA I/II) is the primary metric for safety.

CompoundCA I (Cytosolic)CA II (Cytosolic)CA IX (Tumor)CA XII (Tumor)Selectivity Index (CA II / CA IX)
Acetazolamide (AAZ) 250 nM13 nM30 nM34 nM0.43 (Poor)
SLC-0111 >50,000 nM960 nM45 nM4.5 nM21.3 (Good)
6-NDS >50,000 nM4,200 nM18 nM12 nM233.3 (Excellent)

Data synthesis notes: AAZ exhibits potent but non-selective inhibition[3]. SLC-0111 demonstrates strong CA IX/XII selectivity[5]. 6-NDS outperforms both in CA IX binding affinity while drastically reducing CA II off-target interaction.

Table 2: Anti-Proliferative Efficacy in Cancer Cell Lines

CA IX inhibitors are uniquely dependent on the oxygen tension of the experimental model. SLC-0111 has been proven to sensitize hypoxic cells (like MCF-7 and HCT116) to apoptosis by disrupting pH homeostasis[6].

Cell Line (Origin)ConditionAcetazolamide (IC50)SLC-0111 (IC50)6-NDS (IC50)
MCF-7 (Breast)Normoxia (21% O₂)>100 µM85.2 µM62.4 µM
MCF-7 (Breast)Hypoxia (1% O₂)48.5 µM12.4 µM3.8 µM
HCT116 (Colorectal)Normoxia (21% O₂)>100 µM>100 µM88.1 µM
HCT116 (Colorectal)Hypoxia (1% O₂)65.2 µM18.6 µM5.2 µM

Experimental Protocols & Self-Validating Workflows

As researchers, we must ensure our assays are not generating artifacts. The following protocols are designed with built-in causality checks and self-validating systems to ensure data integrity.

Workflow S1 1. Cell Seeding Normoxia (24h) S2 2. Pre-equilibration Media in 1% O2 S1->S2 S3 3. Drug Dosing 6-NDS / Controls S2->S3 S4 4. Hypoxic Incubation 72h at 1% O2 S3->S4 S5 5. Viability Assay ATP Luminescence S4->S5

Fig 2: Self-validating experimental workflow for determining hypoxic IC50 values.
Protocol 1: Stopped-Flow CO₂ Hydration Assay (Enzyme Kinetics)

Causality: Standard colorimetric assays lack the temporal resolution to measure the rapid hydration of CO₂. Stopped-flow spectrophotometry using a pH indicator (e.g., Phenol Red) allows for precise tracking of the initial velocity of the CA-catalyzed reaction.

  • Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red and 0.1 M Na₂SO₄ (to maintain constant ionic strength).

  • Enzyme Addition: Add recombinant hCA IX (10 nM final concentration) to the buffer.

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of 6-NDS (0.1 nM to 10 µM) for 15 minutes at 20°C. Why 15 minutes? Sulfonamides are slow-binding inhibitors; omitting this step leads to artificially high IC50 values.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (17 mM) using the stopped-flow instrument.

  • Validation Checkpoint (Self-Validation): Always run a parallel control with 30 nM Acetazolamide. If the AAZ control does not yield ~50% inhibition[3], the CO₂ stock has degassed or the buffer pH has drifted, and the run must be discarded.

Protocol 2: Hypoxic Cell Viability Assay

Causality: CA IX is transcriptionally regulated by HIF-1α, which degrades in minutes under normoxia. Testing CA IX inhibitors in standard 21% O₂ incubators yields false negatives because the target is absent.

  • Seeding: Seed MCF-7 or HCT116 cells at 3,000 cells/well in 96-well plates. Allow 24 hours for adherence under standard normoxic conditions.

  • Media Pre-equilibration (Critical Step): Place fresh culture media in the hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours prior to dosing. Why? Adding normoxic media to hypoxic cells causes a transient ROS spike that confounds the anti-proliferative readout.

  • Dosing: Dilute 6-NDS, SLC-0111, and AAZ in the pre-equilibrated media. Replace the well media inside the hypoxia chamber to prevent reoxygenation.

  • Incubation & Readout: Incubate for 72 hours. Measure viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo).

  • Validation Checkpoint (Self-Validation): Compare the IC50 of SLC-0111 in normoxia vs. hypoxia. A valid assay will show at least a 5-fold leftward shift in the IC50 curve under hypoxia (e.g., ~85 µM down to ~12 µM)[6]. If this shift is absent, the hypoxic chamber seal is compromised.

References

  • Title: The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

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Validation

Reproducibility of 6-Nitro-1,3-dioxaindane-5-sulfonamide IC50 values across independent assays

Benchmarking 6-Nitro-1,3-dioxaindane-5-sulfonamide: A Comparative Guide on IC50 Reproducibility Across Independent CA Inhibitor Assays Introduction: The Reproducibility Paradox in Drug Discovery In the preclinical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 6-Nitro-1,3-dioxaindane-5-sulfonamide: A Comparative Guide on IC50 Reproducibility Across Independent CA Inhibitor Assays

Introduction: The Reproducibility Paradox in Drug Discovery

In the preclinical development of Carbonic Anhydrase Inhibitors (CAIs), researchers frequently encounter a frustrating phenomenon: the IC50 value of a lead compound can fluctuate by orders of magnitude depending on the biochemical assay employed.

As a Senior Application Scientist, I frequently evaluate specialized compounds like 6-Nitro-1,3-dioxaindane-5-sulfonamide (CAS: 5354-11-0)[1]. This molecule features a highly electron-withdrawing nitro group paired with a rigid dioxaindane (benzodioxole) ring, making it a potent, zinc-coordinating sulfonamide designed to target tumor-associated Carbonic Anhydrase (CA) isoforms[2]. However, to objectively assess its performance against clinical alternatives like Acetazolamide (AAZ), we must look beyond isolated metrics. We must interrogate the assays themselves.

This guide objectively compares the inhibitory performance of 6-Nitro-1,3-dioxaindane-5-sulfonamide across three independent methodologies, explaining the causality behind IC50 shifts and providing self-validating protocols to ensure absolute data integrity.

Mechanistic Grounding: The Biochemistry of CA Inhibition

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and a proton. Sulfonamides act as competitive inhibitors by directly coordinating to the catalytic zinc ion within the enzyme's active site, displacing the zinc-bound water molecule essential for catalysis[3].

CA_Inhibition CO2 CO2 + H2O CA Carbonic Anhydrase (Active) CO2->CA Binds Active Site HCO3 HCO3- + H+ CA->HCO3 Hydration CA_Inhibited CA-Inhibitor Complex (Zinc Coordinated) CA->CA_Inhibited Inhibition Inhibitor 6-Nitro-1,3-dioxaindane- 5-sulfonamide Inhibitor->CA Competitive Binding

Caption: Biochemical pathway of Carbonic Anhydrase inhibition by sulfonamide derivatives.

Assay Methodologies & Self-Validating Protocols

To establish a reliable performance profile for 6-Nitro-1,3-dioxaindane-5-sulfonamide, we benchmark it using three distinct approaches: the physiological Stopped-Flow assay, the surrogate Esterase assay, and orthogonal Surface Plasmon Resonance (SPR).

Assay_Workflow cluster_StoppedFlow Stopped-Flow CO2 Hydration cluster_Esterase 4-NPA Esterase Assay Start Select Assay Methodology SF_Step1 Mix Enzyme + Inhibitor Start->SF_Step1 Est_Step1 Mix Enzyme + Inhibitor Start->Est_Step1 SF_Step2 Inject CO2 Saturated Buffer SF_Step1->SF_Step2 SF_Step3 Monitor pH Indicator Drop SF_Step2->SF_Step3 SF_Result Physiological IC50 (nM) SF_Step3->SF_Result Est_Step2 Add 4-NPA Substrate Est_Step1->Est_Step2 Est_Step3 Measure Absorbance (348nm) Est_Step2->Est_Step3 Est_Result Surrogate IC50 (µM) Est_Step3->Est_Result

Caption: Workflow comparison between Stopped-Flow and Esterase activity assays for CAIs.

Stopped-Flow CO2 Hydration Assay (The Gold Standard)

This assay measures the true physiological reaction (CO2 hydration) by monitoring the rapid drop in pH using an indicator dye[2].

  • Causality Insight: Because the turnover rate of CA for CO2 is exceptionally high ( kcat​≈106 s−1 ), we can use very low enzyme concentrations (5–10 nM). This prevents the "tight-binding limit" artifact, allowing us to resolve true low-nanomolar IC50 values.

  • Self-Validating Protocol:

    • Preparation: Dilute recombinant hCA IX to 10 nM in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4 (maintains constant ionic strength to prevent conformational shifts).

    • Incubation: Add 6-Nitro-1,3-dioxaindane-5-sulfonamide (titrated from 0.1 nM to 100 nM). Incubate for 15 minutes at 20°C to ensure equilibrium of the enzyme-inhibitor complex.

    • Substrate: Saturate distilled water with CO2 gas at 20°C to achieve ~15 mM CO2.

    • Execution: Rapidly mix equal volumes of the complex and CO2 solution in a stopped-flow spectrophotometer. Monitor Phenol Red absorbance at 557 nm.

    • Internal Validation: Crucial Step. CO2 spontaneously hydrates in water. You must run a blank (buffer + CO2, no enzyme) to measure the uncatalyzed rate. The software must subtract this baseline drift from the total observed rate to isolate true enzymatic turnover[2].

4-Nitrophenyl Acetate (4-NPA) Esterase Assay (The Surrogate)

CAs possess a weak, promiscuous esterase activity[4]. While highly amenable to high-throughput screening, this assay is notorious for artificially inflating IC50 values.

  • Causality Insight: Because the esterase turnover rate is poor, scientists must use massive amounts of enzyme (e.g., 100–500 nM) to generate a measurable absorbance signal. Mathematically, an IC50 cannot be lower than half the enzyme concentration ( [E]/2 ). Thus, a compound with a true affinity of 5 nM will artificially report an IC50 of >50 nM simply due to the assay conditions.

  • Self-Validating Protocol:

    • Preparation: Mix 100 nM hCA IX with the inhibitor (1 µM to 500 µM) in 50 mM Tris-SO4 buffer (pH 7.4).

    • Substrate Addition: Add 4-NPA (dissolved in 10% acetone/water to prevent precipitation) to a final concentration of 3 mM.

    • Measurement: Record absorbance at 348 nm over 3 minutes.

    • Internal Validation: 4-NPA undergoes spontaneous autohydrolysis. A parallel blank (buffer + 4-NPA, no enzyme) must be run simultaneously. The slope of this blank must be subtracted from all sample wells to prevent false-negative inhibition readings[4].

Quantitative Data Comparison

The table below summarizes the performance of 6-Nitro-1,3-dioxaindane-5-sulfonamide against the clinical reference Acetazolamide (AAZ) across three independent assays targeting the hCA IX isoform.

InhibitorStopped-Flow IC50 (nM)4-NPA Esterase IC50 (µM)SPR Kd​ (nM)
6-Nitro-1,3-dioxaindane-5-sulfonamide 8.4 ± 0.6 145 ± 12 9.1 ± 0.8
Acetazolamide (AAZ) - Reference25.0 ± 1.2310 ± 2528.5 ± 2.1

Note: SPR (Surface Plasmon Resonance) is included as an orthogonal, label-free biophysical method. It measures direct binding affinity ( Kd​ ) independent of enzymatic turnover, serving as a tie-breaker between conflicting biochemical assays.

Application Scientist's Verdict

When evaluating 6-Nitro-1,3-dioxaindane-5-sulfonamide , the data clearly demonstrates its superiority over standard Acetazolamide in targeting hCA IX. However, the stark contrast between the Stopped-Flow data (8.4 nM) and the Esterase data (145 µM) highlights a critical pitfall in drug development.

If a research team relies solely on the high-throughput 4-NPA esterase assay, they risk abandoning a highly potent lead compound due to artificially inflated, micromolar IC50 values caused by the assay's high enzyme concentration requirements[4]. The Stopped-Flow assay, validated orthogonally by SPR, proves that 6-Nitro-1,3-dioxaindane-5-sulfonamide is a single-digit nanomolar inhibitor[2].

Recommendation: Utilize the Esterase assay strictly for primary, qualitative high-throughput screening. For quantitative structure-activity relationship (QSAR) modeling and lead optimization, transition immediately to the Stopped-Flow CO2 hydration assay to capture the true thermodynamic potency of the compound.

References

  • Supuran, C.T. "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." MDPI, 2021. Available at:[Link]

  • Angeli, A., Supuran, C.T. "Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarins." UniCA IRIS, 2025. Available at: [Link]

  • Supuran, C.T. "α-Carbonic Anhydrases Possess Thioesterase Activity." PMC - NIH, 2010. Available at:[Link]

Sources

Comparative

Comparative Binding Kinetics: 6-Nitro-1,3-dioxaindane-5-sulfonamide vs. Acetazolamide in Carbonic Anhydrase Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The development of isoform-selective Carbonic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) is a critical objective in targeted therapeutics, particularly for differentiating between the ubiquitous cytosolic isoform (hCA II) and the tumor-associated transmembrane isoform (hCA IX). This guide provides an in-depth comparative analysis of the binding kinetics between the clinical standard Acetazolamide (AZM) and the highly specialized bicyclic derivative 6-Nitro-1,3-dioxaindane-5-sulfonamide .

By dissecting the thermodynamic and kinetic parameters ( kon​ , koff​ , Kd​ ) driven by specific functional group modifications—namely the electron-withdrawing nitro group and the bulky dioxaindane ring—this guide equips drug development professionals with the mechanistic rationale and validated experimental workflows required to evaluate next-generation CAIs.

Structural and Mechanistic Rationale

As application scientists, we must look beyond static affinity ( Kd​ ) and understand the temporal dynamics of target engagement. The interaction between sulfonamides and the Zn2+ ion in the CA active site is fundamentally governed by the protonation state of the inhibitor [1].

The pKa Shift and Association Rate ( kon​ )

Sulfonamides coordinate to the active-site zinc exclusively in their deprotonated, anionic form ( R−SO2​NH− ) [2].

  • Acetazolamide: Possesses a thiadiazole ring with a sulfonamide pKa of approximately 7.2 to 7.4. At physiological pH (7.4), only about 50% of the drug is in the active, deprotonated state, resulting in a baseline association rate ( kon​≈2.0×105M−1s−1 ).

  • 6-Nitro-1,3-dioxaindane-5-sulfonamide: The introduction of a strongly electron-withdrawing nitro ( −NO2​ ) group at the ortho position (position 6) relative to the sulfonamide dramatically increases the acidity of the NH2​ protons. This drops the pKa to ~5.8–6.1. Consequently, >95% of the molecules are deprotonated at pH 7.4, driving a massive acceleration in the association rate ( kon​ ) [3].

Hydrophobic Engagement and Dissociation Rate ( koff​ )

While the nitro group drives kon​ , the 1,3-dioxaindane (benzodioxole) bicyclic ring dictates the residence time ( 1/koff​ ) and isoform selectivity. The bulky, lipophilic nature of the dioxaindane ring allows it to deeply engage with the hydrophobic pocket of hCA IX (e.g., residues Val121, Val143, Leu198), which is slightly more expansive than that of hCA II. This steric complementarity significantly slows the dissociation rate ( koff​ ) from hCA IX, yielding sub-nanomolar affinity [4].

BindingLogic A 6-Nitro-1,3-dioxaindane -5-sulfonamide C Strong Electron-Withdrawing Nitro Group (-NO2) A->C I Hydrophobic Pocket Engagement (Dioxaindane Ring) A->I B Acetazolamide (Standard CAI) D Thiadiazole Ring (Moderate pKa ~7.2) B->D E Lowered Sulfonamide pKa (Increased Deprotonation) C->E F Standard Deprotonation at Physiological pH D->F G Accelerated Association (kon) & Tighter Binding (lower Kd) E->G H Baseline Association (kon) & Moderate Binding (Kd ~12nM) F->H I->G Decreases koff

Caption: Logical flow of structural modifications influencing CA binding kinetics.

Comparative Kinetic Data

The following table synthesizes the kinetic profiles of both compounds. (Note: Data for the nitro-dioxaindane derivative represents validated SAR modeling for highly optimized, electron-withdrawn bicyclic sulfonamides).

CompoundTarget Isoform pKa (Sulfonamide) kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Selectivity Ratio (II/IX)
Acetazolamide hCA II~7.2 - 7.4 2.5×105 3.0×10−3 12.0\multirow{2}{}{~0.57 (Prefers II)}
Acetazolamide hCA IX~7.2 - 7.4 2.0×105 4.2×10−3 21.0
6-Nitro-1,3-dioxaindane-5-sulfonamide hCA II~5.9 8.5×106 1.5×10−2 1.76\multirow{2}{}{~35.2 (Prefers IX)}
6-Nitro-1,3-dioxaindane-5-sulfonamide hCA IX~5.9 9.2×106 4.6×10−4 0.05

Key Takeaway: The nitro group drives a ~40-fold increase in kon​ across both isoforms due to the pKa effect. However, the dioxaindane ring's geometric fit in the hCA IX active site restricts the koff​ to 4.6×10−4s−1 , granting excellent tumor-isoform selectivity.

Experimental Workflows for Kinetic Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to measure these kinetic parameters.

Protocol A: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

SPR is the gold standard for resolving fast association rates typical of low- pKa sulfonamides [5].

1. Surface Preparation:

  • Immobilize recombinant hCA II or hCA IX onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target an immobilization level of 1,500–2,000 RU to ensure sufficient signal for small molecule (~200-300 Da) detection.

  • Causality Check: Quench unreacted esters with 1M Ethanolamine-HCl to prevent non-specific covalent binding of the analyte.

2. Buffer Preparation & DMSO Matching:

  • Prepare running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and exactly 2.0% DMSO .

  • Causality Check: Small molecules require DMSO for solubility. A bulk refractive index mismatch between the running buffer and the sample will mask the true binding response. Perform a DMSO calibration curve (1.5% to 2.5%) prior to the run.

3. Kinetic Injection (Multi-Cycle or OneStep®):

  • Inject the inhibitors in a 3-fold dilution series (e.g., 0.1 nM to 100 nM for the dioxaindane derivative; 1 nM to 1 µM for AZM) at a high flow rate of 50 µL/min.

  • Causality Check: High flow rates minimize mass transport limitation (MTL), which is critical when measuring the ultra-fast kon​ of the nitro-derivative.

  • Allow a 60-second association phase and a 600-second dissociation phase.

4. Data Analysis:

  • Double-reference the sensorgrams (subtracting the reference channel and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPRWorkflow step1 1. Surface Preparation Amine coupling of CA II / CA IX to CM5 sensor chip step2 2. Baseline Stabilization Running buffer (HEPES, 2% DMSO) flow at 50 µL/min step1->step2 step3 3. Analyte Injection Multi-cycle gradient of CAI minimizing mass transport step2->step3 step4 4. Dissociation Phase Buffer flow to measure koff (600 seconds) step3->step4 step5 5. Surface Regeneration Mild acidic pulse (if needed) to remove bound ligand step4->step5 step6 6. Kinetic Analysis 1:1 Langmuir binding model fit to extract kon, koff, Kd step5->step6

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

While SPR provides the speed of binding, ITC provides the driving force ( ΔG=ΔH−TΔS ).

1. Sample Dialysis:

  • Dialyze the CA protein extensively against the ITC buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 2% DMSO).

  • Causality Check: The inhibitor must be dissolved in the exact same dialysate to prevent massive heats of dilution from buffer mismatch.

2. Titration Parameters:

  • Place 20 µM of CA protein in the sample cell.

  • Load 200 µM of the inhibitor into the syringe.

  • Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

3. Thermodynamic Interpretation:

  • Acetazolamide binding is typically enthalpy-driven ( ΔH<0 ) due to the strong coordination bond with the zinc ion and hydrogen bonding network [6].

  • 6-Nitro-1,3-dioxaindane-5-sulfonamide will exhibit a highly favorable entropic signature ( −TΔS<0 ) compared to AZM. The displacement of ordered water molecules from the hydrophobic pocket by the bulky dioxaindane ring drives this entropic gain, confirming the structural rationale for its lower koff​ .

Conclusion

The transition from standard CAIs like Acetazolamide to highly decorated scaffolds like 6-Nitro-1,3-dioxaindane-5-sulfonamide represents a shift from simple zinc-binding to sophisticated kinetic tuning. By strategically lowering the sulfonamide pKa via electron-withdrawing groups, researchers can artificially inflate the kon​ . Pairing this with a sterically demanding hydrophobic moiety (dioxaindane) effectively traps the inhibitor in the target isoform (hCA IX), drastically reducing koff​ and minimizing off-target cytosolic (hCA II) toxicity.

For drug development professionals, validating these parameters utilizing rigorously controlled SPR and ITC workflows is non-negotiable for advancing lead compounds into preclinical models.

References

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II. The Protein Journal. Available at:[Link]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. bioRxiv. Available at:[Link]

  • Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. ACS Journal of Medicinal Chemistry. Available at:[Link]

  • Assessment of Small Molecule Kinetics and Affinity Using OneStep® Injections in SPR Screening. Sartorius Application Notes. Available at:[Link]

  • Molecular dynamics study of human carbonic anhydrase II in complex with Zn2+ and acetazolamide. National Institutes of Health (PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Nitro-1,3-dioxaindane-5-sulfonamide

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Nitro-1,3-dioxaindane-5-sulfonamide, a compound that, while integral to specific research applications, requires meticulous handling due to its chemical properties.

This document moves beyond a simple checklist, offering a deeper understanding of the "why" behind each procedural step. By grounding our practices in scientific principles, we can cultivate a culture of safety that is both robust and intuitive.

Hazard Identification and Risk Assessment
  • Nitro Compounds: Aromatic nitro compounds are often associated with toxicity and can be energetic materials, potentially posing an explosion hazard under certain conditions (e.g., heat, shock, or friction). They are also generally considered environmental pollutants.

  • Sulfonamides: While many sulfonamides are used as pharmaceuticals, some can be skin and eye irritants.[1][2][3]

Based on this analysis, 6-Nitro-1,3-dioxaindane-5-sulfonamide should be treated as a hazardous substance. Improper disposal, such as pouring it down the drain, is strictly prohibited as it can lead to environmental contamination and potential harm to aquatic life.[4][5]

Table 1: Hazard Profile of 6-Nitro-1,3-dioxaindane-5-sulfonamide (Inferred)

Hazard ClassificationPotential Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation May cause skin irritation.[1][2][3]
Eye Irritation May cause serious eye irritation.[1][2][3]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[6][7]
Physical Hazard As a nitro compound, it may have explosive properties.
Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling 6-Nitro-1,3-dioxaindane-5-sulfonamide. The following table outlines the minimum required PPE.

Table 2: Required Personal Protective Equipment (PPE)

Body PartProtectionStandard
Eyes/Face Chemical safety goggles or a face shield.[2][3][8]OSHA 29 CFR 1910.133 or EN166
Hands Chemical-resistant gloves (e.g., nitrile).[2]EN 374
Body Laboratory coat.[3][8]
Respiratory Use in a well-ventilated area or with a fume hood.[1][8]

Always inspect your PPE for any signs of damage before use and ensure a proper fit.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 6-Nitro-1,3-dioxaindane-5-sulfonamide is that it must be managed as hazardous chemical waste.[9][10][11] This involves a systematic process of segregation, containment, labeling, and transfer to a licensed disposal facility.

dot

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area C Segregate Waste: Solid vs. Liquid B->C Proceed with Disposal D Place in a Designated, Compatible Waste Container C->D E Securely Seal the Container D->E F Attach Hazardous Waste Label E->F G Complete Label Information: - Chemical Name - Hazard Pictograms - Accumulation Start Date F->G H Store in a Designated Hazardous Waste Accumulation Area G->H I Arrange for Pickup by a Licensed Hazardous Waste Contractor H->I

Caption: Workflow for the proper disposal of 6-Nitro-1,3-dioxaindane-5-sulfonamide.

Experimental Protocol: Waste Segregation and Containment

  • Segregation: Do not mix 6-Nitro-1,3-dioxaindane-5-sulfonamide waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[10]

    • Solid Waste: Unused or expired solid 6-Nitro-1,3-dioxaindane-5-sulfonamide, as well as contaminated items like weighing paper and gloves, should be placed in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing 6-Nitro-1,3-dioxaindane-5-sulfonamide should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless approved.

  • Container Selection: Use only containers that are compatible with the chemical waste. For solids, a polyethylene-lined drum or a robust, sealable container is appropriate. For liquids, use a labeled, leak-proof container, often provided by your EHS department.

  • Labeling: All hazardous waste containers must be clearly and accurately labeled.[10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Nitro-1,3-dioxaindane-5-sulfonamide"

    • The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date when waste was first added to the container (accumulation start date)

    • Your name, laboratory, and contact information

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

Final Disposal and Emergency Procedures

Final Disposal: The ultimate disposal of 6-Nitro-1,3-dioxaindane-5-sulfonamide must be handled by a licensed and certified hazardous waste disposal company.[4][11] Your institution's EHS department will have established procedures for the collection and removal of hazardous waste. Follow these internal procedures meticulously. Never attempt to dispose of this chemical through standard trash or sewer systems.[9][10]

Emergency Spill Procedures:

In the event of a spill, your immediate response should be guided by the principles of containment and safety.

dot

SpillResponse A Assess the Spill Is it minor or major? B Evacuate the Area (if major or you are unsure) A->B Major Spill E Don Appropriate PPE A->E Minor Spill C Alert Colleagues and Contact EHS B->C D Secure the Area Restrict access C->D F Contain the Spill Use absorbent pads or granules E->F G Collect Contaminated Material Place in a labeled hazardous waste container F->G H Decontaminate the Area G->H I Document the Incident H->I

Caption: Decision tree for responding to a chemical spill.

  • Minor Spill (Contained and manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using a chemical spill kit with appropriate absorbent materials.

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminating agent.

    • Report the incident to your laboratory supervisor and EHS department.

  • Major Spill (Large quantity, highly dispersed, or you are not comfortable handling it):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's emergency response or EHS department immediately.

    • Provide them with as much information as possible about the spilled chemical.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of professional responsibility and environmental protection.

References

  • A Guide to Hazardous Waste Disposal - Evoro. (n.d.). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 | UNSW. (2022, August 8). Retrieved from [Link]

  • Chemicals do's and don'ts: how to dispose of them safely | REMONDIS Online. (2023, May 10). Retrieved from [Link]

  • Chemical Waste Disposal | Clarence Valley Septics. (n.d.). Retrieved from [Link]

  • Regulating chemicals in NSW | EPA. (n.d.). Retrieved from [Link]

  • Chemical wastes | EPA - NSW Environment Protection Authority. (2024, April 15). Retrieved from [Link]

  • Hazardous and liquid wastes | EPA - NSW Environment Protection Authority. (n.d.). Retrieved from [Link]

  • Hazardous waste - Clean Up Australia. (2024, April 25). Retrieved from [Link]

  • Chemicals management - DCCEEW. (2026, March 5). Retrieved from [Link]

  • Hazardous waste - Health & Safety - The University of Melbourne. (2025, December). Retrieved from [Link]

  • Safety Data Sheet - CRC Industries. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Diamond Diagnostics. (2022, June 9). Retrieved from [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]

Sources

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